molecular formula C13H15F2NO4 B2926960 4-(((tert-Butoxycarbonyl)amino)methyl)-2,3-difluorobenzoic acid CAS No. 1436426-38-8

4-(((tert-Butoxycarbonyl)amino)methyl)-2,3-difluorobenzoic acid

Cat. No.: B2926960
CAS No.: 1436426-38-8
M. Wt: 287.263
InChI Key: AOBBSSWVACHQGE-UHFFFAOYSA-N
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Description

4-(((tert-Butoxycarbonyl)amino)methyl)-2,3-difluorobenzoic acid is a chemical compound that features a benzoic acid core substituted with a tert-butoxycarbonyl (Boc) protected amine and two fluorine atoms

Mechanism of Action

Target of Action

The compound “4-(([(tert-Butoxy)carbonyl]amino)methyl)-2,3-difluorobenzoic acid” is primarily used as a reagent in the synthesis of indoleamide derivatives, which are known to act as EP2 antagonists . It is also used in the synthesis of aminopyridine-derived amides, which are inhibitors of nicotinamide phosphoribosyltransferase .

Mode of Action

The compound acts as a Boc-protected form of 4-(Aminomethyl)benzoic Acid . The Boc group is a protecting group used in organic synthesis, particularly for amines . The protection of amines is crucial in multi-step organic syntheses to prevent unwanted reactions. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Biochemical Pathways

The compound plays a significant role in the synthesis of indoleamide derivatives and aminopyridine-derived amides . These derivatives are involved in various biochemical pathways. For instance, indoleamide derivatives act as EP2 antagonists, affecting the prostaglandin E2 (PGE2) pathway. On the other hand, aminopyridine-derived amides inhibit nicotinamide phosphoribosyltransferase, a key enzyme in the NAD+ salvage pathway .

Pharmacokinetics

The compound’s solubility in methanol suggests that it may have good bioavailability

Result of Action

The compound’s primary result of action is the synthesis of indoleamide derivatives and aminopyridine-derived amides . These derivatives have significant biological effects. Indoleamide derivatives, acting as EP2 antagonists, can modulate inflammatory responses, while aminopyridine-derived amides, as nicotinamide phosphoribosyltransferase inhibitors, can influence cellular energy metabolism .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and humidity, as it is recommended to be stored in a sealed container in a dry room . Additionally, the compound’s reactivity may be influenced by the pH and the presence of other substances in the reaction mixture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((tert-Butoxycarbonyl)amino)methyl)-2,3-difluorobenzoic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of high-purity reagents, and optimizing reaction conditions for maximum yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(((tert-Butoxycarbonyl)amino)methyl)-2,3-difluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Depending on the substituent introduced, various derivatives of the original compound can be formed.

    Deprotection Reactions: The major product is the free amine derivative of the compound.

Scientific Research Applications

4-(((tert-Butoxycarbonyl)amino)methyl)-2,3-difluorobenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((tert-Butoxycarbonyl)amino)methyl)-2,3-difluorobenzoic acid is unique due to the presence of both the Boc-protected amine and the difluorobenzoic acid moiety. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields of research.

Properties

IUPAC Name

2,3-difluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO4/c1-13(2,3)20-12(19)16-6-7-4-5-8(11(17)18)10(15)9(7)14/h4-5H,6H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBBSSWVACHQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C(=C(C=C1)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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